
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiomorpholine derivative that has been synthesized using a specific method. The purpose of
Applications De Recherche Scientifique
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In addition to its anti-inflammatory properties, 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been studied for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In terms of its anticancer effects, 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide in lab experiments is its high purity and yield. This makes it easier to obtain consistent results and reduces the need for extensive purification steps. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide involves the reaction of thiomorpholine-4-carboxylic acid with 2,2-dimethylthioacetic acid chloride. This reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through crystallization. This method has been reported to yield high purity and high yield of the desired product.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-12(2)9-14(5-8-17-12)11(15)13-10-3-6-16-7-4-10/h10H,3-9H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMAUCZJOJKVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=O)NC2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


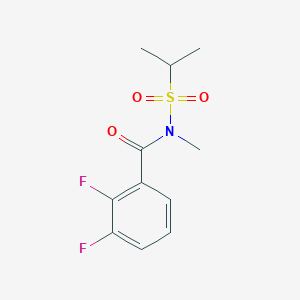
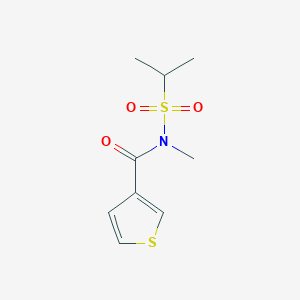
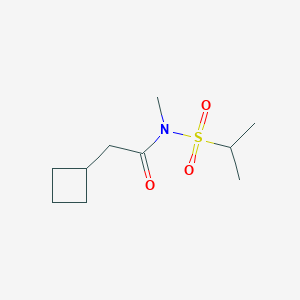
![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
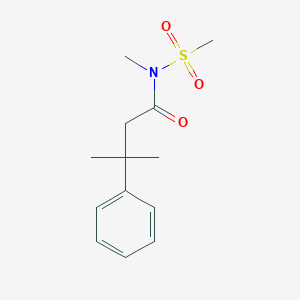

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

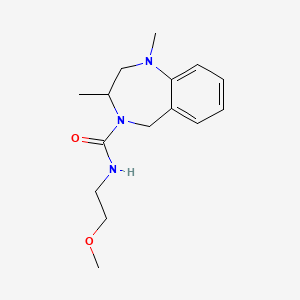

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)